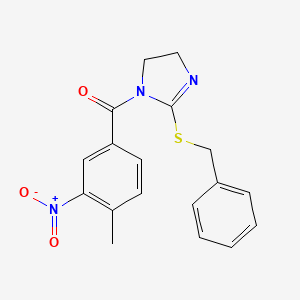

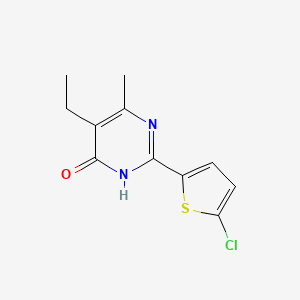

(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methyl-3-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TAK-659 is a small molecule inhibitor that targets protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a critical role in the development of B cells and is involved in signal transduction pathways that regulate B cell differentiation, proliferation, and survival. TAK-659 is a promising therapeutic agent for the treatment of B cell-related disorders, such as lymphoma and chronic lymphocytic leukemia1.

Synthesis Analysis

TAK-659 can be synthesized by a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 2-(trifluoromethyl)benzaldehyde with 2-mercapto-N-(2-phenylethyl)acetamide in the presence of a catalyst to form the key intermediate. The intermediate is then converted to the final product by reacting with an isocyanate derivative of benzyl alcohol1.Molecular Structure Analysis

The molecular formula of TAK-659 is C23H20F3N2OS, and its molecular weight is 483.54 g/mol1. The InChI key is JMRRUVCHEPQJOL-UHFFFAOYSA-N1.

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving TAK-659.Physical And Chemical Properties Analysis

TAK-659 is a white to off-white solid. It is highly soluble in organic solvents such as DMSO and ethanol but poorly soluble in water1.

Scientific Research Applications

Catalyst-Free Synthesis

An efficient approach for the synthesis of related heterocyclic compounds, such as (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, was developed using N-acylation and microwave-assisted Fries rearrangement. This process is catalyst- and solvent-free, highlighting the potential for environmentally friendly synthesis methods in pharmaceutical research (Moreno-Fuquen et al., 2019).

Antimicrobial and Antiviral Activity

Substituted benzimidazoles, including analogs similar to the compound of interest, were synthesized and evaluated for antimicrobial and antiviral potential. These compounds showed selective activity against specific fungal strains, indicating their potential as antifungal agents. Moreover, certain compounds displayed activity against vaccinia and Coxsackie viruses, suggesting a possible role in antiviral therapy (Sharma et al., 2009).

Spectrophotometric Determination of Nickel

Disulfonated benzimidazole derivatives, related to the compound , have been utilized in developing a sensitive and selective spectrophotometric method for nickel determination. This application is crucial for environmental monitoring and industrial processes, demonstrating the compound's utility beyond biomedical applications (Odashima et al., 1991).

Material Science Applications

Benzimidazole-based oligomers were synthesized and investigated for their optical, electrical, electrochemical, and thermal properties. These materials exhibit potential applications in electronics and photonics due to their unique properties, which include good thermal stability and electrical conductivity (Anand & Muthusamy, 2018).

Safety And Hazards

I couldn’t find specific safety and hazard information for TAK-659. However, it’s important to note that this compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use1.

Future Directions

While I couldn’t find specific future directions for TAK-659, it’s clear that this compound has potential implications in various fields of research and industry, particularly in the treatment of B cell-related disorders1.

Please note that the information provided is based on the compound TAK-659, which is similar but not identical to the compound you asked about. For accurate information, please refer to the specific studies and resources related to “(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methyl-3-nitrophenyl)methanone”.

properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methyl-3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-7-8-15(11-16(13)21(23)24)17(22)20-10-9-19-18(20)25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCKJVBSZGLWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methyl-3-nitrophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)

![2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2914202.png)

![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2914207.png)

![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2914220.png)